

correlating plasma vitamin B6 levels with functional neurological outcomes

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Compound of Interest

Compound Name: Vitamin B6

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Plasma Vitamin B6 and Neurological Outcomes: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of research correlating plasma **vitamin B6** levels with functional neurological outcomes. The data presented is intended to offer a comprehensive overview of the current scientific landscape, aiding in research and development efforts.

Quantitative Data Summary

The following tables summarize the quantitative findings from key studies investigating the link between plasma **vitamin B6** levels and various neurological outcomes.

Table 1: Cognitive Function

Study (Year)	Participant Group	Vitamin B6 Biomarker & Unit	Key Findings	Neurological Outcome Measure
Nozaki et al. (2025)	266 older Japanese adults (Normal Cognition, Mild Cognitive Impairment [MCI], Alzheimer's Disease [AD])	Serum Pyridoxal 5'-Phosphate (PLP) (nmol/L)	Compared to the lowest quartile (<47 nmol/L), the odds ratios for MCI or AD were significantly lower in the third (68–114 nmol/L; OR: 0.40) and fourth (≥114 nmol/L; OR: 0.37) quartiles.	Mini-Mental State Examination (MMSE), Clinical diagnosis of MCI or AD
Merete et al. (2019)	949 participants from the Boston Puerto Rican Health Study	Plasma Pyridoxal 5'-Phosphate (PLP) (nmol/L)	Lower baseline plasma PLP was associated with increased odds of a major 2-year decline in global cognitive function.	7-test cognitive battery
Malouf et al. (2003)	Healthy older adults	N/A (Supplementation study)	No evidence of short-term benefit from vitamin B6 supplementation on cognitive function.	Various cognitive function tests

Table 2: Peripheral Neuropathy

Study (Year)	Participant Group	Vitamin B6 Biomarker & Unit	Key Findings	Neurological Outcome Measure
Stewart et al. (2022)	261 patients with Chronic Idiopathic Axonal Polyneuropathy (CIAP)	Plasma Vitamin B6 (µg/L)	No logistic relation was found between elevated plasma B6 levels and neuropathy severity. Moderately elevated levels (100-200 µg/L) were not associated with significantly worse signs or symptoms.	Nerve Conduction Studies (NCS), Neurological examination findings, Patient-reported symptoms
Visser et al. (2014)	381 patients with CIAP and 140 healthy controls	Serum Vitamin B6 (nmol/L)	Vitamin B6 levels in patients were not significantly higher than in controls. The severity of neuropathy did not significantly correlate with vitamin B6 levels.	Clinical evaluation of neuropathy symptoms
TGA (2022)	Case reports from the Therapeutic Goods Administration (Australia)	N/A (Supplementation data)	Peripheral neuropathy can occur at daily vitamin B6 doses of less than 50 mg.	Patient-reported symptoms of peripheral neuropathy

Table 3: Stroke

Study (Year)	Participant Group	Vitamin B6 Biomarker & Unit	Key Findings	Neurological Outcome Measure
Man et al. (2021)	Meta-analysis of 8 randomized controlled trials (8,513 stroke patients)	N/A (Supplementation study)	Vitamin B supplementation (including B6) showed a significant risk reduction for stroke recurrence (RR: 0.87).	Stroke recurrence, Cardiovascular events, Vascular death
Spence et al. (2018)	Review of Randomized Controlled Trials	N/A (Supplementation study)	B vitamin supplementation (folic acid, B6, B12) reduces the relative risk of stroke overall by about 10%.	Stroke risk
Li et al. (2015)	Network meta-analysis of 17 trials (86,393 patients)	N/A (Supplementation study)	Folic acid plus vitamin B6 might be the optimal B-vitamin therapy for stroke prevention.	Stroke risk
Ulvik et al. (2018)	6,891 adults from the Hordaland Health Study	Plasma PAr (4-pyridoxic acid: (pyridoxal + PLP))	Higher plasma PAr was independently associated with an increased risk of incident stroke.	Incident stroke

Table 4: Seizures

Study (Year)	Participant Group	Vitamin B6 Biomarker & Unit	Key Findings	Neurological Outcome Measure
Hart et al. (2022)	32 adult epilepsy patients	Serum Pyridoxine (ng/mL)	A statistically significant relationship was found between low serum pyridoxine levels and poorly controlled seizures (p=0.03). Median serum B6 was 17.5 ng/mL in the poorly controlled group vs. 35.8 ng/mL in the well-controlled group.	Seizure frequency (Well-controlled vs. Poorly-controlled)
Mintzer et al. (2012)	33 patients on enzyme-inducing anti-epileptic drugs (AEDs) and 11 controls	Plasma Vitamin B6	Vitamin B6 deficiency was found in 48% of patients taking enzyme-inducing AEDs compared to 9% of controls.	Plasma vitamin B6 levels

Experimental Protocols

Cognitive Function Assessment (Nozaki et al., 2025)

- Study Design: Cross-sectional study.

- **Participants:** 266 older Japanese individuals categorized as having normal cognition (NC), mild cognitive impairment (MCI), or Alzheimer's disease (AD).
- **Vitamin B6 Measurement:** Serum pyridoxal 5'-phosphate (PLP) concentrations were measured. Participants were divided into quartiles based on their serum PLP levels: Q1 (<47 nmol/L), Q2 (≥47–<68 nmol/L), Q3 (≥68–<114 nmol/L), and Q4 (≥114 nmol/L).
- **Neurological Outcome Assessment:** Cognitive function was assessed using the Mini-Mental State Examination (MMSE). Clinical diagnosis of NC, MCI, or AD was made by neurologists.
- **Statistical Analysis:** Logistic regression analyses were used to determine the odds ratios for MCI or AD across the serum PLP quartiles, adjusting for various confounding factors.

Peripheral Neuropathy Evaluation (Stewart et al., 2022)

- **Study Design:** Cross-sectional study.
- **Participants:** 261 patients with a diagnosis of chronic idiopathic axonal polyneuropathy (CIAP) from the Peripheral Neuropathy Research Registry. Patients with **vitamin B6** deficiency (0-4.9 µg/L) were excluded.
- **Vitamin B6 Measurement:** Plasma **vitamin B6** levels were measured in µg/L.
- **Neurological Outcome Assessment:** Neuropathy severity was assessed through nerve conduction studies (NCS), neurological examinations (including toe strength, vibration sense, and deep tendon reflexes), and patient-reported symptoms of numbness and pain intensity.
- **Statistical Analysis:** A chi-square test for independence and logistic regression analysis were performed to determine the relationship between elevated plasma B6 levels and the various neuropathy outcome measures, controlling for age and time since symptom onset.

Stroke Outcome Meta-Analysis (Man et al., 2021)

- **Study Design:** Meta-analysis of randomized controlled trials.
- **Participants:** Data from 8 trials involving a total of 8,513 patients who had previously experienced a stroke.

- Intervention: Supplementation with B vitamins (including B6, B9, and B12).
- Neurological Outcome Assessment: The primary outcomes were the risk of stroke recurrence, major cardiovascular events, and vascular death.
- Statistical Analysis: Risk ratios (RR) were calculated to determine the effect of vitamin B supplementation on the specified outcomes.

Seizure Control Assessment (Hart et al., 2022)

- Study Design: Prospective observational study.
- Participants: 32 adult patients with epilepsy.
- **Vitamin B6** Measurement: Serum pyridoxine levels were measured in ng/mL.
- Neurological Outcome Assessment: Patients were classified as "well-controlled" (no seizures in the last three months) or "poorly controlled" (one or more seizures in the last three months).
- Statistical Analysis: Fisher's Exact Test was used to determine the statistical significance of the association between low serum pyridoxine levels and poor seizure control.

Visualizations

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